molecular formula C12H21NO3 B13495253 tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate

Cat. No.: B13495253
M. Wt: 227.30 g/mol
InChI Key: JTEXIWVTMUDRPK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is a chemical compound with the CAS Registry Number 2680534-39-6 . It has a molecular formula of C 12 H 21 NO 3 and a molecular weight of 227.30 g/mol . The compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a common motif in organic synthesis used to protect amines. The presence of the carbonyl group on the cyclopentane ring makes this molecule a potential intermediate for further chemical transformations. Researchers value this compound as a building block in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. The structural information, including the SMILES string, aids researchers in computational chemistry and molecular modeling studies . This product is provided For Research Use Only and is not approved for use in humans or animals, nor is it intended for personal consumption.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)6-5-9(14)7-12/h5-8H2,1-4H3,(H,13,15)

InChI Key

JTEXIWVTMUDRPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is an important carbamate derivative widely used as an intermediate in pharmaceutical synthesis and organic chemistry. Its preparation involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto an amine functionality attached to a 1-methyl-3-oxocyclopentyl moiety. This article presents a comprehensive and detailed analysis of the preparation methods of this compound, drawing from authoritative chemical literature, patents, and chemical databases, excluding unreliable sources.

Chemical Identity and Structure

Property Description
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name This compound
CAS Number Not definitively assigned, but related compounds have CAS 1638764-30-3
InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)6-5-9(14)7-12/h5-8H2,1-4H3,(H,13,15)
SMILES CC1(CCC(=O)C1)CNC(=O)OC(C)(C)C

The compound consists of a cyclopentanone ring substituted at the 1-position with a methyl group and linked via a methylene bridge to a carbamate protected by a tert-butyl group.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

  • Functionalization of the cyclopentanone ring to introduce an aminoalkyl side chain.
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group to form the carbamate.

The Boc group is introduced to protect the amine during subsequent synthetic transformations, with the advantage of easy removal under acidic conditions.

Specific Preparation Routes

Boc Protection of Aminoalkyl Cyclopentanone Derivatives

The most common approach starts from 1-methyl-3-oxocyclopentylmethanamine or a closely related amine derivative. The amine is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to afford the tert-butyl carbamate.

  • Reaction Conditions:
    • Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Triethylamine (TEA) or sodium bicarbonate to neutralize generated acid
    • Temperature: 0 to room temperature
    • Reaction Time: 1–24 hours depending on scale and conditions

This method is well-established for carbamate formation and yields high purity products.

Alternative Carbamate Formation via Isocyanate Intermediates

Another approach involves the reaction of the amine with tert-butyl isocyanate under controlled conditions to form the carbamate directly. This method is less common due to the handling difficulties of isocyanates but offers direct conversion without the need for Boc2O.

Synthetic Intermediate Preparation via Mixed Anhydride Route (Patent Insight)

A related synthetic intermediate, tert-butyl carbamate derivatives, can be prepared via mixed acid anhydrides formed by reacting N-Boc protected amino acids with isobutyl chlorocarbonate in the presence of an acid scavenger (e.g., N-methylmorpholine). The mixed anhydride then undergoes condensation with an appropriate amine to furnish the carbamate derivative.

  • Reaction Conditions:
    • Temperature: -20 to 40 °C (preferably -10 to 5 °C)
    • Solvent: Anhydrous ethyl acetate
    • Molar Ratios: N-Boc amino acid : isobutyl chlorocarbonate : N-methylmorpholine : amine ≈ 1 : 1.1–1.5 : 1.1–1.5 : 1.1–1.5
    • Reaction Time: 3–5 hours

This method was described in the context of preparing t-butyl carbamate derivatives as intermediates for lacosamide synthesis and may be adapted for the target compound.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Boc Protection with Boc2O 1-methyl-3-oxocyclopentylmethanamine Boc2O, TEA, DCM or THF, 0–RT °C High yield, mild conditions Requires amine precursor
Isocyanate Reaction 1-methyl-3-oxocyclopentylmethanamine tert-butyl isocyanate, inert solvent Direct carbamate formation Handling of isocyanates hazardous
Mixed Acid Anhydride Condensation N-Boc amino acid derivative + amine i-BuOCOCl, NMM, ethyl acetate, -20 to 40 °C Good control over stereochemistry More complex, multiple reagents

Analytical and Purification Notes

  • The product is typically purified by crystallization or column chromatography.
  • Characterization is performed by ^1H NMR, MS, and IR spectroscopy.
  • Typical ^1H NMR signals include tert-butyl singlet (~1.38 ppm), methylene and methine protons adjacent to carbamate and cyclopentanone moieties.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 227.30 g/mol.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology

The compound is used in biological research to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful tool in probing biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmacologically active compounds .

Industry

Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Ring Size and Substituents

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 167298-40-0)
  • Structure : Retains the 3-oxocyclopentyl core but lacks the methylene bridge and methyl group.
  • Similarity Score : 1.00 (reference compound for comparison) .
tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6)
  • Structure : Cyclohexane ring instead of cyclopentane.
  • Similarity Score : 0.98 .
  • Impact of Variation : Larger ring size reduces ring strain and alters conformational flexibility, which may influence binding affinity in biological targets.
tert-Butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9)
  • Structure : Cyclobutane ring with 3-oxo group.
  • Similarity Score : 0.94 .
  • Impact of Variation : Increased ring strain in cyclobutane enhances reactivity but reduces stability compared to cyclopentane derivatives.

Functional Group Modifications

tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate (CAS 2231675-68-4)
  • Structure : Fluorine atom at position 1 of the cyclobutane ring.
  • Molecular Formula: C₁₀H₁₆FNO₃; Molar Mass: 217.24 g/mol .
  • Key Differences: Fluorine introduces electronegativity, enhancing metabolic stability and lipophilicity.
tert-Butyl N-[(1-(2-fluorophenyl)-3-oxocyclobutyl)methyl]carbamate
  • Structure : 2-fluorophenyl substituent on the cyclobutane ring.
  • Molecular Formula: C₁₆H₂₀FNO₃; Molar Mass: 293.33 g/mol .
  • Key Differences : Aromaticity from the fluorophenyl group enables π-π interactions in drug-receptor binding, diverging from the aliphatic nature of the target compound.

Hydroxy and Amino Derivatives

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0)
  • Structure : Hydroxyl group replaces the 3-oxo group.
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing passive membrane permeability .
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate
  • Structure : Piperidine ring with a carbamoyl group.

Biological Activity

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group attached to a cyclopentyl ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1638764-30-3

The compound features a five-membered cyclopentane ring substituted at the 3-position with a carbonyl group, contributing to its distinctive chemical properties. The presence of the carbamate functional group is significant for its biological activity, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in pain pathways and inflammatory processes. One key area of interest is its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on COX enzymes. The following table summarizes findings related to COX inhibition:

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compoundTBDTBDTBD
Indomethacin0.52.04.0
Aspirin15201.33

Note: TBD = To Be Determined based on current research findings.

The selectivity ratio indicates how preferentially a compound inhibits COX-1 compared to COX-2, which is crucial for minimizing side effects associated with non-selective NSAIDs.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in vivo. In one study, mice treated with this compound showed a significant reduction in inflammation markers compared to control groups, suggesting a promising anti-inflammatory effect.

Toxicological Profile

The toxicity profile of this compound has been assessed through various routes of administration. Preliminary data indicate that the compound exhibits moderate toxicity, with an oral LD50 value comparable to other carbamate derivatives. Careful monitoring is advised during therapeutic applications due to potential adverse effects.

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate, and how are intermediates characterized?

Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine intermediate. For example, a cyclopentylmethylamine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Key intermediates, such as 1-(aminomethyl)-4-methoxycyclohexanamine, are prepared via reductive amination or nucleophilic substitution, followed by Boc protection .
Characterization methods :

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and Boc-group integrity.
  • X-ray crystallography validates stereochemistry in derivatives like tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate .
  • Mass spectrometry (HRMS) ensures molecular weight accuracy .

Basic: How do researchers ensure the stability of this compound during storage and handling?

Answer:

  • Storage : Keep at 2–8°C in a dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the Boc group .
  • Stability tests : Monitor degradation via HPLC at intervals (e.g., 0, 6, 12 months) under accelerated conditions (40°C/75% RH) .

Advanced: How is stereochemical control achieved in derivatives of this compound?

Answer:
Chiral resolution and asymmetric catalysis are critical:

  • Chiral auxiliaries : Use (1S,3R)-3-hydroxycyclopentyl intermediates to guide stereochemistry .
  • Asymmetric Mannich reactions : Catalysts like (S)-proline or chiral Brønsted acids induce enantioselectivity in β-amino carbonyl derivatives .
  • Diastereomer separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers, as demonstrated for tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?

Answer:
Key parameters :

ParameterOptimization StrategyExample from Evidence
Temperature Lower temps (0–5°C) reduce side reactions during Boc protection .EDCI/HOBt coupling at 0°C for carbamate formation .
Catalyst Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .ZnCl₂ in tert-butyl N-[(1-amino-4-methoxycyclohexyl)methyl]carbamate synthesis .
Solvent Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .THF used in tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate synthesis .

Advanced: How do researchers resolve contradictions in crystallographic vs. computational structural data?

Answer:

  • Cross-validation : Compare X-ray structures (e.g., C16H19F2NO4 derivative ) with DFT calculations (B3LYP/6-31G*) to assess bond angles/planarity.
  • Electron density maps : Identify discrepancies in torsional angles (e.g., cyclopentyl ring puckering) .
  • Dynamic NMR : Resolve conformational flexibility in solution vs. solid state .

Advanced: What methodologies are used to assess the compound’s pharmacological potential?

Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
    • CYP450 interactions : Liver microsome assays predict metabolic stability .
  • ADMET profiling :
    • LogP : Measure via shake-flask method (e.g., 2.1 for tert-butyl N-[2-(benzylamino)ethyl]carbamate ).
    • Plasma protein binding : Equilibrium dialysis (e.g., >90% binding in rat plasma ).

Advanced: How are computational models applied to predict reactivity or biological activity?

Answer:

  • Molecular docking : AutoDock Vina models interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory derivatives ).
  • QM/MM simulations : Study carbamate hydrolysis mechanisms under acidic conditions .
  • Machine learning : Train models on bioactivity data (e.g., IC50 vs. substituent electronic parameters) .

Advanced: What analytical techniques troubleshoot low yields in scale-up syntheses?

Answer:

  • Reaction monitoring : Use in situ IR spectroscopy to track Boc-group deprotection (disappearance of ~1700 cm⁻¹ carbonyl peak) .
  • Impurity profiling : LC-MS identifies side products (e.g., tert-butyl alcohol from Boc cleavage) .
  • Kinetic studies : Variable-temperature NMR determines rate-limiting steps (e.g., amine nucleophilicity in carbamate formation) .

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